Gepefrine

Description

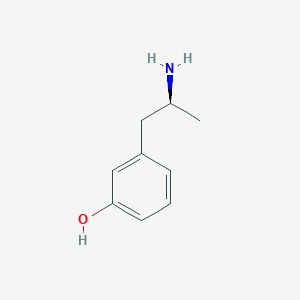

Structure

3D Structure

Properties

IUPAC Name |

3-[(2S)-2-aminopropyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDGMHYYGNJEKQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172191 | |

| Record name | Gepefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18840-47-6 | |

| Record name | Gepefrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18840-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gepefrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018840476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gepefrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gepefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEPEFRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V51RRX51VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Gepefrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gepefrine, also known as m-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic agent utilized for its antihypotensive properties.[1] This technical guide delineates the core mechanism of action of Gepefrine, integrating current knowledge of its molecular targets and downstream signaling cascades. While specific quantitative data for Gepefrine remains limited in publicly accessible literature, this document synthesizes information from closely related compounds and the established pharmacology of adrenergic systems to provide a comprehensive overview for research and drug development professionals. The primary mechanism of Gepefrine is understood to be the indirect stimulation of adrenergic receptors through the release of norepinephrine (B1679862), with a potential direct modulatory role at the Trace Amine-Associated Receptor 1 (TAAR1).

Primary Mechanism of Action: Indirect Sympathomimetic

Gepefrine's principal mechanism of action is as an indirect-acting sympathomimetic amine. Structurally, as the meta-isomer of hydroxyamphetamine, it is closely related to p-hydroxyamphetamine, a known norepinephrine-releasing agent.[1] This indirect action involves the following key steps:

-

Neuronal Uptake: Gepefrine is taken up from the synaptic cleft into the presynaptic nerve terminal of noradrenergic neurons. This process is mediated by the norepinephrine transporter (NET).

-

Vesicular Monoamine Transporter (VMAT) Interaction: Inside the neuron, Gepefrine interacts with the vesicular monoamine transporter 2 (VMAT2) on synaptic vesicles.

-

Norepinephrine Displacement: Gepefrine displaces norepinephrine from its storage within the vesicles into the cytoplasm.

-

Reverse Transport of Norepinephrine: The increased cytoplasmic concentration of norepinephrine leads to its reverse transport out of the neuron and into the synaptic cleft via the norepinephrine transporter (NET).

-

Adrenergic Receptor Activation: The elevated concentration of norepinephrine in the synaptic cleft results in the activation of postsynaptic α- and β-adrenergic receptors, leading to the physiological effects of Gepefrine.

Molecular Targets

Adrenergic Receptors (Indirect Activation)

The physiological effects of Gepefrine are mediated by the binding of released norepinephrine to various adrenergic receptor subtypes. These G-protein coupled receptors (GPCRs) initiate distinct downstream signaling pathways.

-

α1-Adrenergic Receptors: Coupled to Gq protein, their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), typically causing smooth muscle contraction.

-

α2-Adrenergic Receptors: Coupled to Gi protein, their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This pathway is often associated with inhibitory effects, such as the negative feedback regulation of norepinephrine release from presynaptic terminals.

-

β-Adrenergic Receptors (β1, β2, β3): Coupled to Gs protein, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[3] These receptors mediate a range of responses, including increased heart rate and contractility (β1), smooth muscle relaxation (β2), and lipolysis (β3).

Trace Amine-Associated Receptor 1 (TAAR1) (Potential Direct Activation)

Amphetamine and its derivatives have been shown to be agonists at the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[4][5][6] TAAR1 is coupled to the Gs protein, and its activation leads to an increase in cAMP production.[7][8] It is plausible that Gepefrine, as an amphetamine analog, also directly activates TAAR1. This activation can modulate the activity of monoamine transporters and contribute to the overall sympathomimetic effect.[9]

Signaling Pathways

The activation of adrenergic receptors and potentially TAAR1 by Gepefrine (indirectly and directly, respectively) triggers well-defined intracellular signaling cascades.

Diagram of Gepefrine's Indirect Adrenergic Signaling

Caption: Indirect sympathomimetic action of Gepefrine.

Diagram of Adrenergic Receptor Downstream Signaling

Caption: Downstream signaling of adrenergic receptors.

Quantitative Data

| Target Receptor | G-Protein | Primary Effector | Second Messenger | Expected Effect of Gepefrine (via NE release) |

| α1-Adrenergic | Gq | Phospholipase C | ↑ IP3, ↑ DAG, ↑ Ca²⁺ | Agonist |

| α2-Adrenergic | Gi | Adenylyl Cyclase | ↓ cAMP | Agonist |

| β1-Adrenergic | Gs | Adenylyl Cyclase | ↑ cAMP | Agonist |

| β2-Adrenergic | Gs | Adenylyl Cyclase | ↑ cAMP | Agonist |

| β3-Adrenergic | Gs | Adenylyl Cyclase | ↑ cAMP | Agonist |

| TAAR1 | Gs | Adenylyl Cyclase | ↑ cAMP | Likely Agonist |

Experimental Protocols

Detailed experimental protocols for Gepefrine are not available. However, the following are representative methodologies for characterizing the mechanism of action of indirect-acting sympathomimetics and adrenergic agonists.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is used to determine the binding affinity of a compound for a specific receptor.

-

Membrane Preparation: Isolate cell membranes from a cell line or tissue expressing the adrenergic receptor subtype of interest (e.g., HEK293 cells transfected with the α1A-adrenergic receptor).

-

Assay Incubation: In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors) and varying concentrations of the unlabeled test compound (Gepefrine).

-

Separation of Bound and Free Ligand: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[10][11]

Diagram of a Competitive Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Norepinephrine Release Assay

This assay measures the ability of a compound to induce the release of norepinephrine from neuronal cells or synaptosomes.

-

Cell Culture and Loading: Culture a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) and load the cells with [³H]-norepinephrine.

-

Wash and Equilibrate: Wash the cells to remove excess unincorporated radiolabel and equilibrate them in a physiological buffer.

-

Stimulation: Add varying concentrations of the test compound (Gepefrine) to the cells and incubate for a defined period.

-

Sample Collection: Collect the supernatant, which contains the released [³H]-norepinephrine.

-

Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

-

Data Analysis: Express the amount of [³H]-norepinephrine released as a percentage of the total cellular content and plot it against the concentration of the test compound to determine the EC50 value.

Second Messenger Assays

These assays quantify the downstream effects of receptor activation.

-

cAMP Measurement: To assess the activation of Gs or Gi-coupled receptors, intracellular cAMP levels can be measured using various methods, including enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or reporter gene assays in cells expressing the receptor of interest.[12][13][14][15]

-

IP3/DAG Measurement: To assess the activation of Gq-coupled receptors, intracellular levels of IP3 and DAG can be measured. IP3 is typically quantified using radioimmunoassay or mass spectrometry. DAG can be measured using enzymatic assays or fluorescent biosensors.[16][17][18][19]

Conclusion

The mechanism of action of Gepefrine is primarily that of an indirect-acting sympathomimetic, leading to the release of norepinephrine and subsequent activation of a broad range of adrenergic receptors. This results in a complex physiological response mediated by multiple G-protein coupled signaling pathways. Additionally, a potential direct agonistic effect at TAAR1 may contribute to its overall pharmacological profile. Further research is required to obtain specific quantitative data on Gepefrine's interaction with its molecular targets to fully elucidate its pharmacological properties. The experimental protocols outlined in this guide provide a framework for such investigations.

References

- 1. Gepefrine - Wikipedia [en.wikipedia.org]

- 2. Mechanisms involved in alpha-adrenergic phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ccjm.org [ccjm.org]

- 4. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]

- 7. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. TAAR1 - Wikipedia [en.wikipedia.org]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. researchgate.net [researchgate.net]

- 16. Effects of adrenergic and muscarinic agonist stimulation on IP3 and cyclic nucleotide levels in the pressure overloaded rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of 3-Hydroxyamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyamphetamine, also known as gepefrine, is a sympathomimetic amine belonging to the phenethylamine (B48288) and amphetamine chemical classes. It has been used clinically as an antihypotensive agent. As a metabolite of amphetamine in some species, its pharmacological profile is of significant interest to researchers in the fields of pharmacology, neuroscience, and drug development. This technical guide provides an in-depth overview of the pharmacology of 3-hydroxyamphetamine, focusing on its mechanism of action, interaction with monoamine systems, and the experimental protocols used to elucidate its effects.

Core Pharmacological Profile

3-Hydroxyamphetamine is structurally related to other well-characterized sympathomimetic amines, such as amphetamine and its hydroxylated metabolites. Its pharmacological activity is primarily attributed to its interaction with monoaminergic systems, including the norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) pathways, as well as its activity at trace amine-associated receptors.

Mechanism of Action

The primary mechanism of action of 3-hydroxyamphetamine is believed to be the release of norepinephrine from sympathetic nerve terminals, leading to its sympathomimetic effects, such as vasoconstriction and an increase in blood pressure.[1] This action is characteristic of an indirectly acting sympathomimetic amine.

Interaction with Monoamine Transporters

Table 1: Monoamine Transporter Activity of 3-Hydroxyamphetamine (Gepefrine)

| Transporter | Activity Type | IC50 (nM) | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | Release/Inhibition | Data not available | Data not available | |

| Norepinephrine Transporter (NET) | Release/Inhibition | Data not available | Data not available | |

| Serotonin Transporter (SERT) | Release/Inhibition | Data not available | Data not available |

Interaction with Adrenergic Receptors

As a sympathomimetic agent, 3-hydroxyamphetamine's effects are mediated through the activation of adrenergic receptors. This can occur directly, through binding to the receptors, or indirectly, through the release of norepinephrine which then activates these receptors. Specific binding affinities (Ki values) for 3-hydroxyamphetamine at various adrenergic receptor subtypes have not been reported in the available literature.

Table 2: Adrenergic Receptor Binding Profile of 3-Hydroxyamphetamine (Gepefrine)

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| α1-Adrenergic | Data not available | |

| α2-Adrenergic | Data not available | |

| β1-Adrenergic | Data not available | |

| β2-Adrenergic | Data not available |

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Recent research has highlighted the role of Trace Amine-Associated Receptor 1 (TAAR1) as a target for amphetamine and its derivatives. Para-hydroxyamphetamine, a close structural analog of 3-hydroxyamphetamine, has been shown to be a potent agonist of TAAR1.[2] It is highly probable that 3-hydroxyamphetamine also acts as a TAAR1 agonist, which would contribute to its overall pharmacological effects by modulating monoaminergic neurotransmission.

Table 3: TAAR1 Receptor Activity of 3-Hydroxyamphetamine (Gepefrine)

| Receptor | Activity Type | EC50 (µM) | Reference |

| TAAR1 | Agonist | Data not available |

Mandatory Visualizations

Signaling Pathway of 3-Hydroxyamphetamine

Experimental Workflow for Monoamine Transporter Uptake Assay

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency of 3-hydroxyamphetamine to inhibit the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.

Materials:

-

Cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells).

-

Radiolabeled monoamine substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

3-hydroxyamphetamine.

-

Appropriate cell culture medium and supplements.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture: Culture cells expressing the transporter of interest under standard conditions.

-

Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, wash the cells with assay buffer.

-

Compound Addition: Add increasing concentrations of 3-hydroxyamphetamine or a reference inhibitor to the wells.

-

Radioligand Addition: Add the respective radiolabeled monoamine substrate to initiate the uptake reaction.

-

Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 10 minutes).

-

Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of 3-hydroxyamphetamine that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response data.

Adrenergic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of 3-hydroxyamphetamine for α- and β-adrenergic receptors.

Materials:

-

Cell membranes prepared from cells or tissues expressing the adrenergic receptor subtype of interest.

-

Radioligand specific for the receptor subtype (e.g., [³H]prazosin for α1, [³H]yohimbine for α2, [¹²⁵I]iodocyanopindolol for β).

-

3-hydroxyamphetamine.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Filtration apparatus.

-

Gamma or beta counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from a source rich in the adrenergic receptor subtype of interest.

-

Assay Setup: In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and increasing concentrations of 3-hydroxyamphetamine or a reference compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma or beta counter.

-

Data Analysis: Determine the concentration of 3-hydroxyamphetamine that displaces 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

3-Hydroxyamphetamine is a sympathomimetic agent with a pharmacological profile consistent with that of an indirect-acting adrenergic agonist. Its primary mechanism of action involves the release of norepinephrine, leading to the activation of adrenergic receptors. While its activity at monoamine transporters and specific adrenergic receptor subtypes requires further quantitative characterization, its structural similarity to other amphetamines and its known agonism at TAAR1 provide a strong basis for its observed physiological effects. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the intricate pharmacology of this compound. Further studies are warranted to obtain precise quantitative data on its interaction with key molecular targets, which will be crucial for a comprehensive understanding of its therapeutic potential and toxicological profile.

References

- 1. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

Gepefrine as a Sympathomimetic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gepefrine, also known as α-methyl-meta-tyramine or 3-hydroxyamphetamine, is a sympathomimetic agent that has been utilized clinically as an antihypotensive agent.[1] As a derivative of phenethylamine, its pharmacological activity stems from its interaction with the sympathetic nervous system, leading to an increase in blood pressure. This technical guide provides a comprehensive overview of the core pharmacology of Gepefrine, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to characterize such agents. While specific quantitative data for Gepefrine is limited in readily available literature, this guide contextualizes its function based on the well-established pharmacology of structurally related sympathomimetic amines.

Introduction

Gepefrine is a synthetic sympathomimetic amine that has been marketed in Germany under the trade names Pressionorm and Wintonin for the treatment of hypotension.[1] Its chemical structure, C9H13NO, places it in the amphetamine family of compounds.[1] Sympathomimetic agents mimic the effects of endogenous agonists of the sympathetic nervous system, namely norepinephrine (B1679862) and epinephrine.[2] These effects are primarily mediated through the activation of adrenergic receptors, which are G-protein coupled receptors (GPCRs) integral to cardiovascular and other physiological regulation.[2][3]

The clinical application of Gepefrine as a pressor agent underscores its activity on the cardiovascular system. Understanding its precise mechanism of action is crucial for its appropriate therapeutic use and for the development of novel sympathomimetic drugs. This document will delve into the direct and indirect actions of Gepefrine, the signaling cascades it likely initiates, and the experimental frameworks for evaluating its pharmacological profile.

Mechanism of Action

The sympathomimetic effects of agents like Gepefrine can be broadly categorized into direct and indirect mechanisms.

-

Direct Action: This involves the direct binding to and activation of adrenergic receptors on postsynaptic membranes.

-

Indirect Action: This involves increasing the concentration of endogenous norepinephrine in the synaptic cleft by promoting its release from presynaptic nerve terminals and/or inhibiting its reuptake.

Based on its structural similarity to amphetamine and other sympathomimetic amines, Gepefrine likely exhibits a mixed mechanism of action, with both direct and indirect components contributing to its overall pharmacological effect.

Adrenergic Receptor Interaction

Gepefrine is presumed to interact with α- and β-adrenergic receptors. The activation of these receptors on vascular smooth muscle and cardiac tissue is the primary driver of its pressor effect.

-

α-Adrenergic Receptors: Activation of α1-adrenergic receptors on vascular smooth muscle leads to vasoconstriction, increasing peripheral resistance and consequently, blood pressure.[2][4]

-

β-Adrenergic Receptors: Activation of β1-adrenergic receptors in the heart leads to increased heart rate (chronotropic effect) and increased contractility (inotropic effect), both of which contribute to a rise in cardiac output and blood pressure.[4]

Norepinephrine Release

Similar to other amphetamine derivatives, Gepefrine is expected to cause the release of norepinephrine from sympathetic nerve endings. This indirect action potentiates the stimulation of adrenergic receptors.

Signaling Pathways

The activation of adrenergic receptors by Gepefrine initiates intracellular signaling cascades that mediate the physiological response.

α1-Adrenergic Receptor Signaling

The α1-adrenergic receptor is a Gq-coupled GPCR. Its activation by an agonist like Gepefrine leads to the following cascade:

-

Gq protein activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase C (PLC) activation: The activated Gαq subunit stimulates PLC.

-

Second messenger production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular calcium release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) activation: Increased intracellular Ca2+ and DAG synergistically activate PKC.

-

Cellular response: PKC and elevated Ca2+ levels lead to the phosphorylation of various downstream proteins, ultimately resulting in smooth muscle contraction.[4]

β-Adrenergic Receptor Signaling

β-adrenergic receptors are Gs-coupled GPCRs. Their activation by Gepefrine would result in:

-

Gs protein activation: The receptor activates the Gs protein.

-

Adenylyl Cyclase activation: The activated Gαs subunit stimulates adenylyl cyclase.

-

cAMP production: Adenylyl cyclase converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) activation: cAMP binds to and activates PKA.

-

Cellular response: PKA phosphorylates various downstream targets, leading to increased heart rate and contractility in cardiac muscle.

Quantitative Data

Table 1: Adrenergic Receptor Agonist Potencies (EC50) for Selected Sympathomimetics

| Compound | Receptor | EC50 (nM) | Emax (%) | Reference |

| (-)-Epinephrine | α2A | 200 | - | [5] |

| (-)-Norepinephrine | α2A | 600 | - | [5] |

| p-Synephrine | α1A | 2,400 | 82 | [6] |

| p-Octopamine | α1A | 11,000 | 87 | [6] |

| Higenamine | β1 | 34 | 105 | [6] |

| Isopropyloctopamine | β1 | 117 | 105 | [6] |

Note: This table presents data for other sympathomimetic agents to illustrate typical potency and efficacy values at adrenergic receptors. Specific data for Gepefrine is not available in the cited sources.

Experimental Protocols

The characterization of a sympathomimetic agent like Gepefrine involves a series of in vitro and in vivo experiments to determine its mechanism of action, potency, and efficacy.

In Vitro Assays

These assays are used to determine the binding affinity of a compound for specific receptors.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from cell lines or tissues endogenously or recombinantly expressing the adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D, β1, β2).

-

Assay Buffer: Utilize a suitable buffer system (e.g., Tris-HCl) containing appropriate ions (e.g., MgCl2).

-

Radioligand: Use a radiolabeled ligand with high affinity and specificity for the receptor (e.g., [3H]prazosin for α1 receptors, [3H]dihydroalprenolol for β receptors).

-

Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Gepefrine).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

These assays measure the functional response of a cell or tissue to the compound.

Protocol Outline for Second Messenger Assays (e.g., cAMP for β-receptors):

-

Cell Culture: Culture cells expressing the target receptor.

-

Compound Incubation: Treat the cells with varying concentrations of the test compound (Gepefrine).

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

cAMP Quantification: Measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).

-

Data Analysis: Plot the concentration-response curve and determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal efficacy).

These assays quantify the ability of a compound to induce the release of norepinephrine from neuronal preparations.

Protocol Outline using [3H]-Norepinephrine:

-

Tissue Preparation: Use isolated tissues with rich sympathetic innervation (e.g., rat vas deferens or caudal artery).

-

Loading: Incubate the tissue with [3H]-norepinephrine to allow for its uptake into sympathetic nerve terminals.

-

Washout: Wash the tissue to remove excess extracellular radioactivity.

-

Perfusion and Stimulation: Perfuse the tissue with a physiological salt solution and collect fractions of the perfusate. After a baseline period, add the test compound (Gepefrine) to the perfusion medium.

-

Quantification: Measure the radioactivity in the collected fractions to determine the amount of [3H]-norepinephrine released.

-

Data Analysis: Compare the release of [3H]-norepinephrine in the presence and absence of the test compound.[7]

In Vivo Assays

These experiments assess the physiological effects of the compound on blood pressure and heart rate.

Protocol Outline:

-

Animal Model: Use anesthetized or conscious rats or other suitable animal models.

-

Catheterization: Surgically implant catheters into an artery (e.g., carotid or femoral) for blood pressure measurement and a vein (e.g., jugular or femoral) for drug administration.

-

Instrumentation: Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate.

-

Drug Administration: Administer increasing doses of the test compound (Gepefrine) intravenously.

-

Data Recording and Analysis: Record the changes in mean arterial pressure and heart rate at each dose. Construct dose-response curves to determine the pressor potency of the compound.[8][9]

Conclusion

Gepefrine is a sympathomimetic agent that exerts its antihypotensive effects through a likely mixed mechanism of action involving direct stimulation of adrenergic receptors and indirect action via the release of norepinephrine. While specific quantitative pharmacological data for Gepefrine are not widely available in recent literature, its activity can be inferred from its structural similarity to other well-characterized sympathomimetics. The primary signaling pathways involved are the Gq-PLC-IP3/DAG cascade for α1-adrenergic receptors and the Gs-adenylyl cyclase-cAMP pathway for β-adrenergic receptors. The experimental protocols outlined in this guide provide a framework for the detailed characterization of Gepefrine and other novel sympathomimetic compounds, which is essential for a thorough understanding of their therapeutic potential and safety profile. Further research to obtain specific binding affinities and functional potencies for Gepefrine would be invaluable for a more complete pharmacological profile.

References

- 1. Gepefrine - Wikipedia [en.wikipedia.org]

- 2. ccjm.org [ccjm.org]

- 3. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The indirect sympathomimetic activity of etilefrine--a comparison with tyramine and ephedrine using [3H] noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blood pressure and heart rate responses evoked by p-hydroxyamphetamine and by p-hydroxynorephedrine. I. The relationship between evoked responses and plasma levels of drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blood pressure and heart rate response evoked by p-hydroxyamphetamine and by p-hydroxynorephedrine II. A quantitative assessment of the role of amphetamine metabolites in acute responses evoked by d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antihypotensive Properties of Gepefrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gepefrine, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic amine with antihypotensive properties.[1] It has been clinically utilized, particularly in the management of orthostatic dysregulation, a condition characterized by a significant drop in blood pressure upon standing. This technical guide provides a comprehensive overview of the available scientific information on Gepefrine, focusing on its mechanism of action, clinical effects on blood pressure, and the experimental protocols used to investigate its efficacy. Due to the limited availability of specific quantitative data in the public domain, this guide synthesizes established knowledge of related sympathomimetic agents to infer potential mechanisms and inform future research directions.

Introduction

Gepefrine is a synthetic compound structurally related to amphetamine and the endogenous trace amine, meta-tyramine.[1] Its primary therapeutic application is as a pressor agent to counteract hypotension. Clinical investigations have demonstrated that oral administration of Gepefrine leads to a significant elevation of blood pressure, particularly in patients with orthostatic hypotension.[2] This effect is more pronounced during orthostatic stress, such as standing or physical exertion.[2]

Quantitative Data on Blood Pressure Effects

Table 1: Summary of Gepefrine's Effect on Blood Pressure in Patients with Orthostatic Dysregulation

| Parameter | Dosage | Observation | Source |

| Blood Pressure | 30 mg or 45 mg (oral) | Significant increase at rest, with a more marked increase on standing and during a step test.[2] | [2] |

| Heart Rate | 30 mg or 45 mg (oral) | No substantive alterations on average during rest, standing, and a step test.[2] | [2] |

Note: The cited study did not provide specific mean systolic and diastolic blood pressure values or statistical measures such as p-values and standard deviations.

Mechanism of Action

The precise mechanism of action of Gepefrine has not been fully elucidated in dedicated studies. However, based on its chemical structure as a phenethylamine (B48288) derivative and its classification as a sympathomimetic agent, a dual mechanism involving both indirect and potentially direct actions on the adrenergic system is highly probable.

Indirect Sympathomimetic Action

The primary mechanism of Gepefrine is likely as a norepinephrine-releasing agent.[3][4] Similar to other amphetamine-related compounds, Gepefrine is expected to be a substrate for the norepinephrine (B1679862) transporter (NET). Its uptake into presynaptic sympathetic neurons would lead to the displacement of norepinephrine from vesicular stores into the cytoplasm and subsequent reverse transport of norepinephrine out of the neuron and into the synaptic cleft via NET.

Diagram: Proposed Indirect Mechanism of Action of Gepefrine

Caption: Proposed indirect sympathomimetic action of Gepefrine.

Potential Direct Adrenergic Receptor Agonism

While the indirect action is likely predominant, a direct interaction with adrenergic receptors cannot be ruled out without specific binding affinity data. As a phenethylamine derivative, Gepefrine may exhibit some affinity for α- and/or β-adrenergic receptors. Activation of α1-adrenergic receptors on vascular smooth muscle would lead to vasoconstriction, while activation of β1-adrenergic receptors in the heart would increase heart rate and contractility. The observation that Gepefrine does not significantly alter heart rate suggests a more pronounced effect on vascular α1-receptors.[2]

Diagram: Postulated Signaling Pathway of α1-Adrenergic Receptor Activation

Caption: Postulated α1-adrenergic receptor signaling cascade.

Experimental Protocols

The investigation of antihypotensive agents like Gepefrine relies on standardized clinical and preclinical methodologies.

Telemetric Blood Pressure Monitoring

Continuous and ambulatory blood pressure monitoring provides a comprehensive assessment of a drug's effect throughout the day and in response to various stimuli.

-

Objective: To continuously measure arterial blood pressure and heart rate in a conscious, ambulatory subject.

-

Methodology:

-

Catheterization: A catheter is percutaneously inserted into a peripheral artery (e.g., brachial or radial artery) under local anesthesia.

-

Transducer and Transmitter: The catheter is connected to a pressure transducer, which is linked to a portable telemetric transmitter worn by the subject.

-

Data Transmission: The transmitter continuously sends blood pressure and ECG waveform data to a central receiving and recording unit.

-

Standardized Conditions: Measurements are recorded under standardized conditions, including periods of rest (supine), standing, and controlled physical exertion (e.g., a step test).

-

Data Analysis: The collected data is analyzed to determine mean systolic and diastolic blood pressure, heart rate, and the magnitude of orthostatic changes before and after drug administration.

-

Diagram: Workflow for Telemetric Blood Pressure Monitoring Study

Caption: General workflow for a telemetric blood pressure study.

Tilt-Table Test

The tilt-table test is a standard procedure for diagnosing and evaluating treatments for orthostatic hypotension.

-

Objective: To assess the cardiovascular response to a change in posture from supine to upright in a controlled environment.

-

Methodology:

-

Patient Preparation: The patient fasts for several hours prior to the test. An intravenous line may be inserted for medication administration if required.

-

Monitoring: The patient is secured to a motorized table with foot support. Continuous ECG and non-invasive beat-to-beat blood pressure monitoring are initiated.

-

Baseline: Baseline blood pressure and heart rate are recorded while the patient is in the supine position for at least 5-10 minutes.

-

Tilting: The table is tilted to an angle of 60-80 degrees.

-

Observation: Blood pressure, heart rate, and symptoms are continuously monitored for a predetermined period (typically 20-45 minutes).

-

Endpoint: The test is concluded if the patient experiences syncope, significant hypotension, or after the allotted time has passed.

-

Drug Evaluation: To evaluate a drug like Gepefrine, the tilt-table test would be performed before and after drug administration to quantify the improvement in orthostatic tolerance.

-

Conclusion and Future Directions

Gepefrine has demonstrated clinical utility as an antihypotensive agent, particularly for orthostatic dysregulation. Its mechanism is likely rooted in its ability to induce norepinephrine release, leading to increased peripheral vascular resistance. However, a significant gap exists in the publicly available, detailed quantitative data regarding its pharmacodynamics.

For a more complete understanding of Gepefrine's properties, future research should focus on:

-

Dose-Response Studies: Conducting rigorous clinical trials to establish a clear dose-response relationship for its effects on systolic and diastolic blood pressure.

-

Receptor Binding Assays: Performing in vitro studies to determine the binding affinities of Gepefrine for all subtypes of adrenergic receptors.

-

Signaling Pathway Analysis: Investigating the specific downstream second messenger systems activated by Gepefrine in relevant cell types, such as vascular smooth muscle cells.

Such studies would provide the necessary data to optimize its therapeutic use and potentially guide the development of novel antihypotensive agents.

References

- 1. Gepefrine - Wikipedia [en.wikipedia.org]

- 2. [Therapy of orthostatic dysregulation with gepefrin. Study with continuous telemetric blood pressure monitoring] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 4. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]

Gepefrine's Role in Cardiovascular Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gepefrine, a sympathomimetic amine, has been utilized as an antihypotensive agent, particularly in the management of orthostatic dysregulation. This technical guide provides an in-depth analysis of the cardiovascular regulatory properties of Gepefrine. By synthesizing available clinical data and drawing inferences from the pharmacology of structurally related compounds, this document elucidates its mechanism of action, cardiovascular effects, and the associated signaling pathways. While specific quantitative data for Gepefrine is limited in publicly available literature, this guide offers a comprehensive overview based on current knowledge to support further research and drug development endeavors.

Introduction

Gepefrine, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic agent that has been marketed in Germany for the treatment of orthostatic hypotension[1][2]. Its chemical structure as a substituted phenethylamine (B48288) and amphetamine derivative underpins its pharmacological activity within the cardiovascular system[1]. This guide will explore the core aspects of Gepefrine's cardiovascular pharmacology, including its effects on key hemodynamic parameters, its presumed mechanism of action at adrenergic receptors, and the intracellular signaling cascades it likely triggers.

Mechanism of Action and Receptor Profile

Alpha-1 adrenergic receptors are predominantly located on vascular smooth muscle, and their stimulation leads to vasoconstriction, resulting in increased systemic vascular resistance and a subsequent rise in blood pressure[3]. The lack of a significant chronotropic effect, as reported in clinical observations, further supports the selectivity for alpha-1 receptors over beta-adrenergic receptors, which are primarily responsible for increasing heart rate[1].

Cardiovascular Effects

The primary cardiovascular effect of Gepefrine is an increase in blood pressure, which is beneficial in conditions of orthostatic hypotension.

Blood Pressure

Clinical studies have demonstrated that oral administration of Gepefrine at doses of 30 mg and 45 mg leads to a significant increase in blood pressure in patients with orthostatic dysregulation[1]. This effect is observed both at rest and more markedly upon standing, counteracting the postural drop in blood pressure characteristic of this condition[1].

Heart Rate

A notable characteristic of Gepefrine is its minimal effect on heart rate. Studies have shown no substantive alterations in heart rate following its administration[1]. This differentiates it from non-selective sympathomimetics that also stimulate beta-adrenergic receptors, leading to tachycardia.

Cardiac Output and Systemic Vascular Resistance

Direct quantitative data on the effects of Gepefrine on cardiac output and systemic vascular resistance are not available in the reviewed literature. However, based on its presumed mechanism as an alpha-1 adrenergic agonist, it is highly probable that the increase in blood pressure is primarily driven by a rise in systemic vascular resistance due to vasoconstriction. The effect on cardiac output is likely to be minimal or even slightly decreased due to the increased afterload, especially in the absence of a compensatory increase in heart rate.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cardiovascular effects of Gepefrine. It is important to note the limitations of this data, which is derived from a single cited study abstract and lacks detailed statistical analysis.

| Parameter | Dosage | Change from Baseline | Population | Citation |

| Blood Pressure | 30 mg (oral) | Significant increase | 16 patients with orthostatic dysregulation | [1] |

| Blood Pressure | 45 mg (oral) | Significant increase | 16 patients with orthostatic dysregulation | [1] |

| Heart Rate | 30 mg, 45 mg (oral) | No substantive alteration | 16 patients with orthostatic dysregulation | [1] |

Experimental Protocols

Detailed experimental protocols specifically for Gepefrine studies are not available in the public domain. However, a representative methodology for assessing the effects of a pressor agent on orthostatic hypotension, as described in a study on Gepefrine, is outlined below.

Study Design: Evaluation of a new pressor agent in patients with orthostatic adjustment disorders[1].

Participants: 16 patients with typical clinical symptoms of orthostatic dysregulation[1].

Methodology:

-

Blood Pressure Measurement: Continuous monitoring of blood pressure in the brachial artery via percutaneous puncture and catheterization (Seldinger technique)[1].

-

Electrocardiogram (ECG): Continuous ECG monitoring[1].

-

Data Transmission: Telemetric transmission and continuous documentation of blood pressure and ECG data[1].

-

Standardized Conditions: Measurements were taken at rest, on standing, and during a step test[1].

-

Intervention: Oral administration of 30 mg or 45 mg of Gepefrine[1].

-

Post-Dose Assessment: Evaluation of cardiovascular parameters one hour after drug administration[1].

Signaling Pathways

The signaling pathway for Gepefrine, assuming it acts as an alpha-1 adrenergic agonist, involves the activation of the Gq alpha subunit of the G-protein coupled receptor. This initiates a cascade of intracellular events culminating in vascular smooth muscle contraction.

Alpha-1 Adrenergic Receptor Signaling

Caption: Inferred signaling pathway of Gepefrine via the α1-adrenergic receptor.

Experimental Workflow for Cardiovascular Assessment

Caption: Experimental workflow for assessing Gepefrine's cardiovascular effects.

Discussion and Future Directions

Gepefrine appears to be an effective agent for increasing blood pressure in patients with orthostatic hypotension, with the clinical advantage of not significantly affecting heart rate. This profile is consistent with a selective alpha-1 adrenergic agonist. However, the lack of comprehensive, publicly available data on its pharmacodynamics, including its receptor binding affinities and its effects on cardiac output and systemic vascular resistance, represents a significant knowledge gap.

Future research should focus on:

-

Receptor Binding Assays: To definitively determine the binding affinities of Gepefrine for all adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).

-

Dose-Response Studies: To quantify the effects of a range of Gepefrine doses on blood pressure, heart rate, cardiac output, and systemic vascular resistance in well-controlled clinical trials.

-

Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion of Gepefrine to optimize dosing regimens.

Conclusion

Gepefrine is a sympathomimetic amine that effectively elevates blood pressure in orthostatic hypotension, likely through selective alpha-1 adrenergic receptor agonism. While current clinical data supports its efficacy, a more detailed pharmacological characterization is necessary to fully understand its role in cardiovascular regulation and to guide its optimal use and future development. This technical guide provides a foundational understanding based on the available evidence and highlights the key areas for future investigation.

References

- 1. [Therapy of orthostatic dysregulation with gepefrin. Study with continuous telemetric blood pressure monitoring] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Therapy of orthostatic dysregulation. Comparative studies on anti-hypotensive sympathomimetics with a tilt-table test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacodynamics of Gepefrine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gepefrine, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic amine that has been used as an antihypotensive agent.[1] As a substituted phenethylamine (B48288) and amphetamine derivative, its pharmacological effects are mediated through its interaction with the adrenergic system. This technical guide provides an in-depth overview of the pharmacodynamics of Gepefrine and its structural analogs, with a focus on their activity at adrenergic receptors, the associated signaling pathways, and the experimental methodologies used for their characterization. Due to the limited availability of direct quantitative data for Gepefrine, this guide incorporates data from its close structural analogs to provide a comprehensive understanding of its likely pharmacodynamic profile.

Adrenergic Receptor Activity of Gepefrine Analogs

The sympathomimetic effects of Gepefrine and its analogs are primarily attributed to their interaction with α- and β-adrenergic receptors. While direct binding and functional data for Gepefrine are scarce in publicly available literature, studies on structurally similar phenethylamine analogs provide valuable insights into their expected adrenergic activity.

Quantitative Pharmacodynamic Data of Gepefrine Analogs

The following tables summarize the in vitro activation data (EC50 and Emax values) for several phenethylamine analogs of Gepefrine at various human adrenergic receptor subtypes. These compounds share the core phenethylamine scaffold and substitutions that are relevant for understanding the structure-activity relationships of Gepefrine.

Table 1: Adrenergic Receptor α1 Subtype Activation by Gepefrine Analogs [2]

| Compound | Receptor Subtype | EC50 (µM) | Emax (%) |

| p-Synephrine | ADRα1A | 2.4 | 82 |

| p-Octopamine | ADRα1A | 11 | 87 |

| Hordenine | ADRα1B | 5.7 | 37 |

| Dimethylphenethylamine | ADRα1B | 6.1 | 19 |

| Hordenine | ADRα1D | 34 | 23 |

| Dimethylphenethylamine | ADRα1D | 8.4 | 7.9 |

Table 2: Adrenergic Receptor α2 Subtype Activation by Gepefrine Analogs [2]

| Compound | Receptor Subtype | EC50 (µM) | Emax (%) |

| p-Synephrine | ADRα2A | 100 | 89 |

| Hordenine | ADRα2A | 690 | 12 |

Table 3: Adrenergic Receptor β Subtype Activation by Gepefrine Analogs [2]

| Compound | Receptor Subtype | EC50 (nM) | Emax (%) |

| Higenamine | ADRβ1 | 34 | 105 |

| Isopropyloctopamine | ADRβ1 | 117 | 105 |

EC50: Half-maximal effective concentration; Emax: Maximum effect as a percentage of the response to the full agonist adrenaline.

Another relevant analog is Metaraminol , which acts as a direct and indirect α1-adrenergic receptor agonist.[3][4][5] It is used clinically as a vasopressor to treat hypotension.[5][6] While specific binding affinities are not detailed, its primary mechanism involves the release of norepinephrine (B1679862) and direct stimulation of α1 receptors.[3][4] N-methyltyramine , another related compound, has been shown to act as an antagonist at α2-adrenoceptors with an IC50 value of 5.53 x 10⁻⁶ M.[7]

Signaling Pathways

The interaction of Gepefrine and its analogs with adrenergic receptors initiates intracellular signaling cascades that mediate their physiological effects. These receptors are G protein-coupled receptors (GPCRs), and their activation leads to distinct downstream pathways depending on the receptor subtype.

Alpha-1 Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway ultimately leads to smooth muscle contraction.

Beta-Adrenergic Receptor Signaling

Beta-adrenergic receptors are coupled to Gs proteins. Upon agonist binding, the Gs protein activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate, smooth muscle relaxation, and glycogenolysis.

Experimental Protocols

The characterization of the pharmacodynamics of Gepefrine and its analogs relies on established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled test compound (e.g., Gepefrine) with a radiolabeled ligand that has a known high affinity for the receptor.

Protocol Outline:

-

Membrane Preparation:

-

Culture cells expressing the human adrenergic receptor subtype of interest.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the membrane preparation, the radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors, [³H]-rauwolscine for α2 receptors, or [³H]-dihydroalprenolol for β receptors) at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of a known unlabeled ligand.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic and α2-adrenergic signaling.

Protocol Outline:

-

Cell Culture and Plating:

-

Culture cells expressing the human adrenergic receptor subtype of interest (e.g., HEK293 cells).

-

Plate the cells in a 96-well or 384-well plate and grow to a suitable confluency.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test compound (agonist). For antagonist testing, add the antagonist prior to the addition of a known agonist.

-

Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or a luciferase-based reporter assay.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) value from the curve using non-linear regression.

-

The Emax value represents the maximum response produced by the agonist.

-

Conclusion

Gepefrine and its analogs represent a class of sympathomimetic agents with significant effects on the adrenergic system. While direct and comprehensive pharmacodynamic data for Gepefrine remains limited, the analysis of its structural analogs provides a robust framework for understanding its likely interactions with adrenergic receptors and the subsequent signaling cascades. The experimental protocols detailed in this guide offer a standardized approach for the further characterization of these and other novel sympathomimetic compounds. Future research should focus on obtaining direct quantitative binding and functional data for Gepefrine to fully elucidate its pharmacodynamic profile and therapeutic potential.

References

- 1. Gepefrine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Metaraminol - Wikipedia [en.wikipedia.org]

- 4. litfl.com [litfl.com]

- 5. grokipedia.com [grokipedia.com]

- 6. safercare.vic.gov.au [safercare.vic.gov.au]

- 7. Antagonistic effect of N-methyltyramine on alpha2-adrenoceptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Gepefrine's Impact on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gepefrine, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a sympathomimetic amine with potential effects on the central nervous system (CNS). While direct, comprehensive research on Gepefrine's CNS profile is limited, its structural similarity to other well-characterized amphetamine derivatives and tyramine (B21549) analogs allows for a reasoned exploration of its potential neuropharmacological activity. This technical guide synthesizes available data on Gepefrine and its close structural analogs, p-hydroxyamphetamine and m-tyramine, to provide an in-depth overview of its likely mechanisms of action, including interactions with monoamine systems and the trace amine-associated receptor 1 (TAAR1). This document outlines relevant experimental protocols for future research and presents key signaling pathways and experimental workflows in a standardized visual format to facilitate a deeper understanding and guide further investigation into Gepefrine's therapeutic and pharmacological potential within the CNS.

Introduction

Gepefrine is a synthetic sympathomimetic amine, chemically identified as (±)-3-(2-aminopropyl)phenol.[1] As a derivative of phenethylamine (B48288) and amphetamine, its molecular structure suggests a potential for interaction with various components of the central nervous system, particularly the monoaminergic neurotransmitter systems. While clinically used as an antihypotensive agent, its CNS effects are not well-documented in publicly available literature. This guide aims to bridge this knowledge gap by examining the pharmacology of Gepefrine and its structural isomers and analogs to build a predictive profile of its CNS impact.

The primary mechanism of action for many amphetamine-like compounds involves the modulation of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) neurotransmission.[2][3] This is often achieved through interaction with their respective transporters (DAT, NET, and SERT) and, in some cases, through agonism at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic activity.[4][5]

This document will delve into the anticipated receptor and transporter interactions of Gepefrine, its expected effects on neurotransmitter dynamics, and its potential behavioral outcomes based on data from closely related compounds. Detailed experimental methodologies are provided to offer a framework for empirical validation of these hypotheses.

Inferred Pharmacodynamics

Direct quantitative data on Gepefrine's binding affinities and functional activity at CNS targets are scarce. However, by examining its structural analogs, a likely pharmacological profile can be inferred.

Monoamine Transporter Interactions

Gepefrine's amphetamine backbone suggests it likely interacts with monoamine transporters. Amphetamine and its derivatives are known to be substrates for these transporters, leading to competitive inhibition of neurotransmitter reuptake and, more significantly, promoting reverse transport (efflux) of neurotransmitters from the presynaptic terminal into the synapse.[3]

-

Norepinephrine Transporter (NET): As a sympathomimetic, a primary action of Gepefrine is expected to be on the NET, leading to increased synaptic concentrations of norepinephrine. Its structural analog, tyramine, is a well-known substrate for NET.[6]

-

Dopamine Transporter (DAT): Interaction with DAT is a hallmark of many CNS stimulants, contributing to their locomotor-activating and reinforcing effects.[7] The analog p-hydroxyamphetamine has been shown to increase synaptic dopamine levels.[8]

-

Serotonin Transporter (SERT): Effects on SERT are also possible. p-Hydroxyamphetamine has been identified as a serotonin releasing agent.[9]

Table 1: Inferred Interactions of Gepefrine with Monoamine Transporters (Based on Analog Data)

| Transporter | Predicted Interaction of Gepefrine | Evidence from Analogs |

| NET | Substrate, leading to NE release | Tyramine is a NET substrate.[6] p-Hydroxyamphetamine is a norepinephrine releasing agent.[4] |

| DAT | Substrate, leading to DA release | p-Hydroxyamphetamine increases synaptic dopamine.[8] |

| SERT | Potential substrate, leading to 5-HT release | p-Hydroxyamphetamine is a serotonin releasing agent.[9] |

Receptor Interactions

TAAR1 is an intracellular G-protein coupled receptor that is a key modulator of monoamine neurotransmission. It is activated by trace amines and amphetamine-like compounds.[5][10] The structural analog of Gepefrine, p-hydroxyamphetamine, is a known agonist of TAAR1.[4] Activation of TAAR1 can lead to a complex array of downstream signaling, including the activation of protein kinase A and C, and can influence the trafficking and function of monoamine transporters.[5][11]

Table 2: Inferred Receptor Interactions of Gepefrine (Based on Analog Data)

| Receptor | Predicted Interaction of Gepefrine | Evidence from Analogs |

| TAAR1 | Agonist | p-Hydroxyamphetamine is a TAAR1 agonist.[4] |

Signaling Pathways

Based on the inferred interactions with monoamine transporters and TAAR1, the following signaling pathways are likely to be modulated by Gepefrine in the CNS.

Caption: Inferred signaling pathway of Gepefrine in a monoaminergic neuron.

Blood-Brain Barrier Permeability

A critical factor for any CNS-acting drug is its ability to cross the blood-brain barrier (BBB). While tyramine itself has limited BBB permeability, the addition of an α-methyl group, as seen in Gepefrine (α-methyl-m-tyramine), generally increases lipophilicity and resistance to metabolism by monoamine oxidase (MAO), which can enhance CNS penetration. However, the hydroxyl group on the phenyl ring may decrease lipophilicity. Direct experimental validation of Gepefrine's BBB permeability is necessary.

Anticipated Behavioral Effects

Based on its inferred mechanism of action, Gepefrine is expected to produce behavioral effects characteristic of CNS stimulants:

-

Increased Locomotor Activity: A common effect of drugs that increase synaptic dopamine and norepinephrine.[12]

-

Stereotyped Behaviors: At higher doses, an intensification of locomotor activity into repetitive, stereotyped movements may be observed.

-

Anorectic Effects: Suppression of appetite is a common feature of sympathomimetic amines.

Experimental Protocols

To empirically determine the CNS impact of Gepefrine, the following experimental protocols are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Gepefrine for various CNS receptors and transporters.

Methodology:

-

Preparation of Membranes: Homogenize brain tissue (e.g., rat striatum for DAT, cortex for SERT/NET) or cultured cells expressing the target receptor/transporter in an appropriate buffer. Centrifuge to pellet the membranes and resuspend.

-

Assay: In a 96-well plate, incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of Gepefrine.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value (the concentration of Gepefrine that inhibits 50% of specific radioligand binding).

In Vitro Blood-Brain Barrier Permeability Assay

Objective: To quantify the ability of Gepefrine to cross the blood-brain barrier.

Methodology:

-

Cell Culture: Culture brain microvascular endothelial cells (e.g., primary bovine, rat, or human cells, or immortalized cell lines) on a microporous membrane of a Transwell® insert, often in co-culture with astrocytes on the basolateral side.[13]

-

Barrier Integrity Measurement: Monitor the formation of a tight monolayer by measuring transendothelial electrical resistance (TEER).

-

Permeability Assay: Add Gepefrine to the apical (luminal) chamber. At various time points, collect samples from the basolateral (abluminal) chamber.

-

Quantification: Analyze the concentration of Gepefrine in the basolateral samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Caption: Workflow for an in vitro blood-brain barrier permeability assay.

Locomotor Activity Assessment

Objective: To evaluate the effect of Gepefrine on spontaneous motor activity in rodents.

Methodology:

-

Animals: Use male mice or rats, habituated to the testing environment.

-

Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

-

Procedure:

-

Administer Gepefrine (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

-

Immediately place the animal in the open-field arena.

-

Record locomotor activity (e.g., total distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).

-

-

Data Analysis: Compare locomotor activity between Gepefrine-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Conclusion

While direct experimental data on the CNS effects of Gepefrine are limited, its chemical structure strongly suggests it functions as a CNS stimulant by modulating monoaminergic systems. Based on the pharmacology of its close analogs, Gepefrine is predicted to act as a releasing agent for norepinephrine, dopamine, and possibly serotonin, and as an agonist at the TAAR1 receptor. These actions would likely result in increased locomotor activity and other behavioral manifestations of CNS stimulation. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Further research is warranted to fully characterize the neuropharmacological profile of Gepefrine, which will be crucial for understanding its potential therapeutic applications and abuse liability.

References

- 1. Gepefrine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Central Administration of p-Hydroxyamphetamine Produces a Behavioral Stimulant Effect in Rodents: Contribution of Dopamine and Serotonin Neurotransmission] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]

- 10. The Case for TAAR1 as a Modulator of Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Cellular and Molecular Targets of Gepefrine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gepefrine, a sympathomimetic amine chemically identified as (±)-3-(2-aminopropyl)phenol, has been utilized clinically as an antihypotensive agent.[1] Its mechanism of action, like other substituted phenethylamines, involves interaction with various components of the monoaminergic system. This technical guide provides a comprehensive overview of the putative cellular and molecular targets of Gepefrine, drawing upon the established pharmacology of structurally related compounds. The primary targets are presumed to be adrenoceptors, the norepinephrine (B1679862) transporter (NET), and the trace amine-associated receptor 1 (TAAR1). This document outlines the downstream signaling pathways associated with these targets, detailed experimental protocols for their characterization, and a framework for understanding the quantitative pharmacology of Gepefrine. While specific binding affinity (Ki) and potency (EC50) data for Gepefrine are not extensively available in publicly accessible literature, this guide presents data for analogous compounds to provide a comparative context for future research.

Introduction

Gepefrine, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is a synthetic sympathomimetic agent.[1] Its therapeutic effect as an antihypotensive agent stems from its ability to modulate adrenergic signaling, leading to physiological responses such as vasoconstriction and increased cardiac output. Understanding the precise cellular and molecular interactions of Gepefrine is paramount for elucidating its complete pharmacological profile, including its efficacy and potential side effects. This guide serves as a technical resource for researchers engaged in the study of Gepefrine or similar molecules, providing a detailed examination of its likely molecular targets and the experimental methodologies required for their investigation.

Putative Cellular and Molecular Targets

Based on its chemical structure as a substituted amphetamine derivative, Gepefrine is predicted to interact with the following primary targets:

-

Adrenergic Receptors (ARs): These G-protein coupled receptors (GPCRs) are the primary targets for catecholamines like norepinephrine and epinephrine. Gepefrine, as a sympathomimetic, is expected to act as an agonist at these receptors. Adrenergic receptors are broadly classified into α and β subtypes, each with further subdivisions (α1, α2, β1, β2, β3).[2][3]

-

Norepinephrine Transporter (NET): As a phenethylamine (B48288) derivative, Gepefrine may interact with the norepinephrine transporter, a key protein responsible for the reuptake of norepinephrine from the synaptic cleft.[4] Inhibition of NET would lead to increased synaptic concentrations of norepinephrine, thereby potentiating adrenergic signaling.

-

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a GPCR that is activated by endogenous trace amines and psychoactive compounds like amphetamine.[5] Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission.

Data Presentation: Comparative Quantitative Pharmacology

While specific quantitative data for Gepefrine is sparse, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) for structurally related sympathomimetic amines and endogenous ligands at key molecular targets. This information provides a valuable reference for positioning the potential activity of Gepefrine.

Table 1: Binding Affinities (Ki, nM) of Selected Compounds for Adrenergic Receptors

| Compound | α1A-AR | α2A-AR | α2C-AR | β1-AR | β2-AR | Reference |

| Norepinephrine | 180 | 4.5 | 11 | 460 | 2300 | [6] |

| Epinephrine | 41 | 3.1 | 7.2 | 340 | 240 | [6] |

| Phenylephrine | 56 | 2800 | 4800 | >10000 | >10000 | [7] |